molecular formula C15H14ClN3OS B1682617 3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride CAS No. 311814-78-5

3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride

Cat. No.: B1682617
CAS No.: 311814-78-5
M. Wt: 319.8 g/mol
InChI Key: DXJBEEIZARNJPK-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride is a heterocyclic compound that belongs to the class of thiadiazoles Thiadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride has several scientific research applications:

Safety and Hazards

Like all chemicals, this compound should be handled with care. It’s important to use appropriate personal protective equipment and follow safety protocols when handling it. Specific safety data may not be available if the compound is new or not widely used .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be studied for its potential uses in various fields such as medicine, agriculture, or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzoyl chloride with thiosemicarbazide to form an intermediate, which is then cyclized to produce the desired thiadiazole compound. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(4-methoxyphenyl)-1-phenylpyrazole
  • 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole
  • 2-Amino-5-phenyl-1,3,4-thiadiazole

Uniqueness

Compared to similar compounds, 3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride stands out due to its unique combination of functional groups and its specific biological activities.

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS.ClH/c1-19-13-9-7-11(8-10-13)14-17-15(16)20-18(14)12-5-3-2-4-6-12;/h2-10,16H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJBEEIZARNJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=[N+](SC(=N2)N)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride
Reactant of Route 2
3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride
Reactant of Route 3
3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride
Reactant of Route 4
3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride
Reactant of Route 5
Reactant of Route 5
3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride
Reactant of Route 6
3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride

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